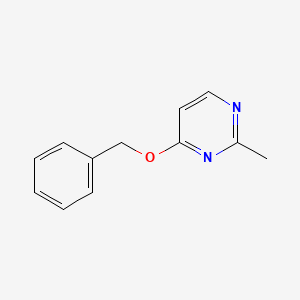![molecular formula C29H22ClN5O3 B14113583 3-(1-acetyl-5-(1-acetyl-1H-benzo[d]imidazol-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one](/img/structure/B14113583.png)
3-(1-acetyl-5-(1-acetyl-1H-benzo[d]imidazol-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-(1-acetyl-5-(1-acetyl-1H-benzo[d]imidazol-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one is a complex organic molecule that features multiple functional groups, including imidazole, pyrazole, quinoline, and phenyl rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-acetyl-5-(1-acetyl-1H-benzo[d]imidazol-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. The general synthetic route can be summarized as follows:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde with an amine and a nitrile under acidic conditions.
Formation of the Pyrazole Ring: The pyrazole ring is formed by the reaction of a hydrazine derivative with a 1,3-diketone.
Coupling of Imidazole and Pyrazole Rings: The imidazole and pyrazole rings are coupled through a nucleophilic substitution reaction.
Formation of the Quinoline Ring: The quinoline ring is synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent.
Final Coupling and Acetylation: The final step involves coupling the quinoline ring with the imidazole-pyrazole intermediate, followed by acetylation to introduce the acetyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to improve efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and quinoline rings.
Reduction: Reduction reactions can occur at the imidazole and pyrazole rings.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the chloro and acetyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide, while electrophilic substitution can be facilitated by reagents such as aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl ring can lead to the formation of quinones, while reduction of the imidazole ring can yield dihydroimidazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is being investigated for its potential therapeutic properties. Preliminary studies suggest it may have anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
In industry, the compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 3-(1-acetyl-5-(1-acetyl-1H-benzo[d]imidazol-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the targets, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1-acetyl-5-(1H-benzo[d]imidazol-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one
- 3-(1-acetyl-5-(1H-benzo[d]imidazol-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-6-bromo-4-phenylquinolin-2(1H)-one
Uniqueness
The uniqueness of 3-(1-acetyl-5-(1-acetyl-1H-benzo[d]imidazol-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both acetyl and chloro groups, along with the fused ring systems, makes it a unique candidate for various applications in research and industry.
Propiedades
Fórmula molecular |
C29H22ClN5O3 |
|---|---|
Peso molecular |
524.0 g/mol |
Nombre IUPAC |
3-[2-acetyl-3-(1-acetylbenzimidazol-2-yl)-3,4-dihydropyrazol-5-yl]-6-chloro-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C29H22ClN5O3/c1-16(36)34-24-11-7-6-10-22(24)31-28(34)25-15-23(33-35(25)17(2)37)27-26(18-8-4-3-5-9-18)20-14-19(30)12-13-21(20)32-29(27)38/h3-14,25H,15H2,1-2H3,(H,32,38) |
Clave InChI |
JNCXMLXCCYKPKJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C5=NC6=CC=CC=C6N5C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


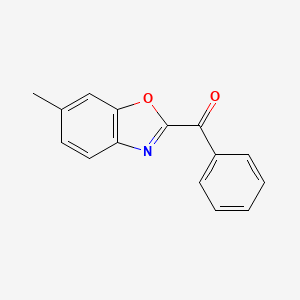

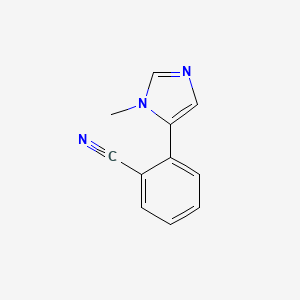
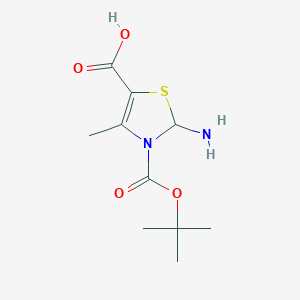
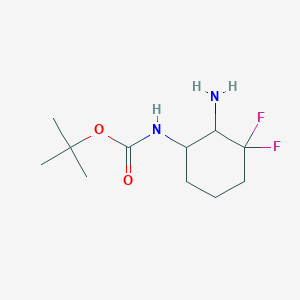
![(4,5-13C2)1,3-thiazol-5-yl(113C)methyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2R)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B14113530.png)
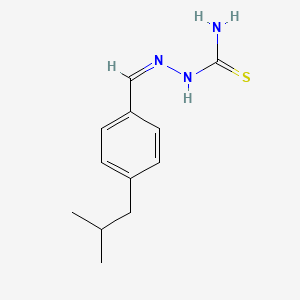


![Benzo[e]pyrrolo[2,1-c][1,2,4]triazine](/img/structure/B14113552.png)
![2-(4'-Fluoro-[1,1'-biphenyl]-4-yl)-5-(5-iodo-2-methylbenzyl)thiophene](/img/structure/B14113560.png)
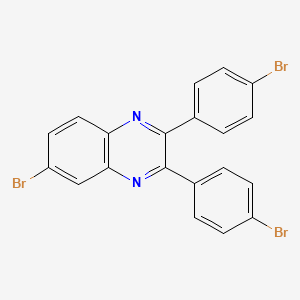
![3-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B14113578.png)
